molecular formula C14H12N4O2S B2989102 1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone CAS No. 877812-80-1

1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Cat. No.: B2989102
CAS No.: 877812-80-1
M. Wt: 300.34
InChI Key: XALZQSDDHOYVJM-UHFFFAOYSA-N
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Description

1,1'-(6-Phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a specialized chemical building block based on the privileged [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold. This fused heterocyclic system, incorporating both triazole and thiadiazine rings, is recognized in medicinal chemistry as a source of diverse biological activities . Researchers value this core structure for its ability to interact with various biological targets, making it a versatile template in drug discovery . The specific diethanone substitution pattern on this molecule is designed to offer synthetic flexibility for further derivatization, enabling the exploration of structure-activity relationships. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine nucleus is associated with a wide spectrum of pharmacological properties. Compounds featuring this scaffold have been investigated as potential anticancer agents, with studies showing their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines . Furthermore, this class of compounds has demonstrated significant antimicrobial activity, including effects against various bacterial and fungal strains . Recent research has also highlighted its potential in antiviral applications, with some derivatives showing activity against the influenza A (H1N1) virus, possibly through interactions with the M2 proton channel . Additional research avenues include the development of urease inhibitors, which are relevant for treating infections caused by Helicobacter pylori and other urease-positive pathogens . This product is intended for research and development purposes in these and other exploratory areas. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-acetyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9(19)13-12(11-6-4-3-5-7-11)18(10(2)20)17-8-15-16-14(17)21-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZQSDDHOYVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,1’-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolothiadiazine scaffold exhibits diverse biological activities depending on substituents and ring saturation. Below is a detailed comparison with analogous compounds:

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name / Structure Substituents Synthesis Route Key Properties References
Target Compound : 1,1'-(6-Phenyl-5H-triazolo[3,4-b]thiadiazine-5,7-diyl)diethanone 5,7-diethanone; 6-phenyl Cyclocondensation of 4-amino-3-mercaptotriazole with α-bromoketones Enhanced solubility and electron-withdrawing effects due to diethanone groups
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Ethyl carboxylate; phenyl groups Reaction of thiohydrazonate intermediates with chloroacetate Partially saturated thiadiazine ring; moderate antimicrobial activity
3-(3-Chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (7a-j) 3-chlorophenyl; aryl groups Phenacyl bromides + 4-amino-3-mercaptotriazoles Fully unsaturated thiadiazine ring; significant antifungal activity
1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5H-triazolo[3,4-b]thiadiazin-5-yl}ethan-1-one Acetyl; nitro and methoxyphenyl groups Multi-step cyclocondensation Nitro group enhances electrophilicity; unconfirmed bioactivity
3-(3-Pyridyl)-6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles Pyridyl; alkyl/aryl groups POCl3-catalyzed cyclization Lower activity against HIV-1 and microbes compared to thiadiazines
Key Observations:
  • Ring Saturation : Fully unsaturated thiadiazines (e.g., 7a-j) often exhibit higher antimicrobial activity than dihydro derivatives (e.g., 9b) due to planar aromaticity enhancing target binding .
Key Observations:
  • The target compound’s synthesis likely follows Route b, offering high yields and regioselectivity.
  • Multicomponent approaches (e.g., ) are efficient but less flexible for introducing diethanone groups.

Table 3: Bioactivity Comparison

Compound Class Antimicrobial Activity Antiviral Activity Other Activities References
Target Compound Not reported Not reported Hypothesized anti-inflammatory potential (based on scaffold)
7a-j (3-chlorophenyl derivatives) IC50: 2–8 µg/mL (fungi) Inactive
Triazolothiadiazoles (e.g., ) MIC: 25–100 µg/mL Anti-HIV-1 (weak)
Pyridyl Triazolothiadiazines Moderate antibacterial Vasodilation (EC50: 10–50 µM)
Naphthyl Derivatives (e.g., 4b, 4d) MIC: 10–20 µg/mL (bacteria) Herbicidal activity
Key Observations:
  • Chlorophenyl and naphthyl substituents enhance antimicrobial potency, while diethanone groups (target compound) may improve pharmacokinetics.
  • The triazolothiadiazine core itself shows broader activity than triazolothiadiazoles.

Biological Activity

The compound 1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and case studies from recent research.

Synthesis of this compound

The synthesis of this compound typically involves cyclocondensation reactions between 4-amino-3-mercaptotriazoles and various electrophiles. For instance, one efficient method employs the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with carbon disulfide and hydrazine derivatives under controlled conditions to yield the desired triazolo-thiadiazine structure .

Synthetic Pathway Overview

StepReagentsConditionsProduct
14-amino-3-mercaptotriazole + carbon disulfideReflux in ethanolIntermediate thiadiazole
2Intermediate + hydrazine hydrateReflux in waterTriazolo-thiadiazine derivative
3Aryl halides + potassium hydroxideRefluxFinal product

Antimicrobial Activity

Research has shown that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For example, several synthesized compounds have been evaluated for their in vitro antibacterial activity against common pathogens. The results indicated that many derivatives displayed promising inhibition zones compared to standard antibiotics .

Anticancer Properties

The anticancer potential of triazolo-thiadiazines has been investigated in various studies. Compounds were tested against different cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results demonstrated that certain derivatives induced apoptosis in cancer cells and inhibited cell proliferation effectively .

Enzyme Inhibition

Triazolo-thiadiazines have also been studied for their ability to inhibit various enzymes. Notably:

  • Carbonic Anhydrase Inhibitors : Some derivatives showed effective inhibition of carbonic anhydrase activity.
  • Cholinesterase Inhibitors : Certain compounds demonstrated potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazolo-thiadiazines against viruses such as H1N1. The compounds were found to inhibit the neuraminidase enzyme effectively, suggesting their potential as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazines. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
  • Ring Modifications : Alterations in the thiadiazine ring structure can significantly impact enzyme inhibition potency .

Study on Antimicrobial Activity

A study conducted by Lin et al. synthesized a series of triazolo-thiadiazine derivatives and evaluated their antibacterial effects. The results showed that compounds with specific substitutions exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains .

Study on Anticancer Effects

In a separate investigation by Al-Etaibi et al., the anticancer activities of synthesized triazolo-thiadiazines were assessed using MTT assays on various cancer cell lines. Several compounds demonstrated IC50 values lower than those of standard chemotherapeutics .

Q & A

Q. What catalytic systems improve reaction efficiency in triazolothiadiazine synthesis?

  • Methodology : Compare microwave-assisted synthesis (100°C, 30 minutes, 300 W) vs. conventional heating. Microwave methods reduce reaction time by 80% and increase yields by 15–20%. Catalysts like p-toluenesulfonic acid (10 mol%) further accelerate cyclization .

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